Hydrogen‑Bond Donor and Acceptor Capacity Versus 2‑Nitrophenol
3‑Anilino‑2‑nitrophenol possesses two hydrogen‑bond donors (phenolic –OH and anilino –NH) and four hydrogen‑bond acceptors (nitro oxygens, phenolic oxygen, anilino nitrogen), whereas the simplest reference congener 2‑nitrophenol has only one donor (phenolic –OH) and three acceptors (nitro oxygens and phenolic oxygen). The additional donor/acceptor pair in the target compound enables bidentate hydrogen‑bonding motifs that are absent in 2‑nitrophenol, as evidenced by the prevalence of mixed two‑molecule crystals formed between nitroanilines and nitrophenols [1]. This predicts higher crystal‑packing complexity and altered solubility profiles for 3‑anilino‑2‑nitrophenol relative to mono‑functional nitrophenols.
| Evidence Dimension | Hydrogen‑bond donors and acceptors |
|---|---|
| Target Compound Data | 2 HBD, 4 HBA |
| Comparator Or Baseline | 2‑Nitrophenol: 1 HBD, 3 HBA |
| Quantified Difference | Target provides 1 additional HBD and 1 additional HBA |
| Conditions | Structural analysis based on IUPAC InChI; no solvent conditions required |
Why This Matters
The extra hydrogen‑bond functionality directly influences solubility, co‑crystal formation, and the ability to engage in directional intermolecular interactions, making 3‑anilino‑2‑nitrophenol a structurally distinct tool for crystal engineering and formulation science.
- [1] Koshima, H. et al. Two‑Molecule Crystals Between Nitroanilines and Nitrophenols. Mol. Cryst. Liq. Cryst. Sci. Technol. Sect. A 279, 265–274 (1996). View Source
